2,6-Diethoxypyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-diethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-3-11-8-6-5-7-9(10-8)12-4-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVWFCXXXDOSJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=CC=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
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Chlorine Activation : The electron-withdrawing nature of the pyridine ring activates the chlorines at the 2- and 6-positions for nucleophilic attack.
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Ethoxy Substitution : Sodium ethoxide (NaOEt) in ethanol facilitates the displacement of chlorine via an SNAr mechanism.
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2,6-Dichloropyridine (1 equiv) is refluxed with excess NaOEt (4–5 equiv) in anhydrous ethanol at 70–80°C for 12–24 hours.
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The reaction is monitored by TLC, and the product is isolated via vacuum distillation or recrystallization.
Optimization :
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Solvent : Ethanol ensures solubility and acts as the nucleophile source.
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Temperature : Elevated temperatures (70–80°C) accelerate substitution without side reactions.
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Yield : 60–75% (purity >95% by HPLC).
Limitations :
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Requires harsh conditions due to the pyridine ring’s deactivation.
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Competing side reactions (e.g., hydrolysis) may occur if moisture is present.
Alkylation of 2,6-Dihydroxypyridine
This method involves O-alkylation of 2,6-dihydroxypyridine (pyrogallol derivative) using ethylating agents.
Direct Ethoxylation via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling offers a modern approach for introducing ethoxy groups.
Reaction Mechanism
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Oxidative Addition : A Pd⁰ catalyst (e.g., Pd(PPh₃)₄) activates a C–Cl bond in 2,6-dichloropyridine.
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Transmetalation : Ethanol or ethoxide coordinates with the Pd center.
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Reductive Elimination : The Pd catalyst mediates C–O bond formation.
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2,6-Dichloropyridine (1 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (3 equiv) are heated in ethanol at 100°C under N₂ for 24 hours.
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The product is isolated via filtration and solvent evaporation.
Optimization :
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Catalyst System : Pd/Xantphos enhances selectivity for di-substitution.
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Base : Cs₂CO₃ improves ethoxide availability.
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Yield : 40–55% (purity >85%).
Limitations :
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High catalyst loading increases costs.
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Limited scalability due to sensitivity to oxygen and moisture.
Comparative Analysis of Methods
| Method | Starting Material | Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 2,6-Dichloropyridine | NaOEt, ethanol, 80°C | 60–75 | >95 | High |
| Alkylation | 2,6-Dihydroxypyridine | Diethyl sulfate, K₂CO₃ | 50–65 | >90 | Moderate |
| Cross-Coupling | 2,6-Dichloropyridine | Pd/Xantphos, Cs₂CO₃ | 40–55 | >85 | Low |
Emerging Strategies
Scientific Research Applications
2,6-Diethoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,6-Diethoxypyridine involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The ethoxy groups can participate in hydrogen bonding and other non-covalent interactions, which can modulate the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Substituent-Specific Comparisons
Alkoxy-Substituted Derivatives
- 2,6-Dimethoxypyridine (CAS 6231-18-1): Synthesis: Methoxy groups are introduced via nucleophilic substitution or methylation. Electronic Properties: DFT studies on alkoxy-substituted pyridines indicate that methoxy groups slightly increase electron density on the pyridine ring compared to ethoxy, due to shorter C-O bonds and stronger inductive effects .
- 5,6-Dimethoxypyridin-2-ol: The hydroxyl group at position 2 introduces hydrogen-bonding capabilities, as seen in IR spectra (broad peaks at 2000–3100 cm⁻¹ for O-H stretching) . This contrasts with 2,6-Diethoxypyridine, which lacks H-bond donors, affecting solubility and crystal packing .
Carbonyl-Substituted Derivatives
- 2,6-Diacetylpyridine Bis-(Benzoichydrazone) :
- Structural Features: Carbonyl carbons appear deshielded at 169.80 ppm in ¹³C NMR due to inductive effects, contrasting with ethoxy-substituted derivatives where oxygen lone pairs shield adjacent carbons .
- Electronic Properties: DFT (B3LYP/6-311G**) calculations reveal a high electrophilicity index (5.91 eV), making it a stronger electrophile than this compound. The LUMO energy (-1.89 eV) suggests greater electron-accepting capacity .
Halogen-Substituted Derivatives
2,6-Bis(Chloromethyl)Pyridine :
- Reactivity: Chloromethyl groups enable nucleophilic substitutions (e.g., SN2 reactions) for further functionalization. The electron-withdrawing Cl atoms reduce ring electron density, increasing susceptibility to electrophilic attacks compared to ethoxy derivatives .
- Spectroscopy: IR spectra show C-Cl stretches at 600–800 cm⁻¹, absent in this compound .
2,6-Bis(Bromo-methyl)Pyridine :
Comparative Data Tables
Table 1: Substituent Effects on Key Properties
Key Research Findings
- Electronic and Steric Effects : Ethoxy groups in this compound provide moderate electron-donating effects and steric bulk, balancing reactivity and stability. This contrasts with methoxy (smaller, stronger inductive effect) and halogenated derivatives (electron-withdrawing, higher reactivity) .
- Thermodynamic Properties : For 2,6-diacetylpyridine derivatives, entropy (ΔS) increases linearly from 100–500 K, a trend likely shared by ethoxy analogs due to similar rotational freedom in substituents .
- Crystallography : Symmetrical ethoxy substitution in this compound supports ordered crystal packing, whereas asymmetrical derivatives (e.g., 2,4,5-triphenylimidazole analogs) exhibit complex hydrogen-bonding networks .
Biological Activity
2,6-Diethoxypyridine is a nitrogen-containing heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications. Its unique structure allows it to interact with biological systems, making it a subject of interest for researchers investigating its potential therapeutic effects and mechanisms of action.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C_10H_13N
- Molecular Weight : 163.22 g/mol
- IUPAC Name : this compound
The presence of ethoxy groups at the 2 and 6 positions of the pyridine ring influences its solubility, reactivity, and biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, highlighting its potential pharmacological properties:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Antioxidant Properties : The compound has demonstrated antioxidant activity, which is crucial for combating oxidative stress in biological systems. This property may contribute to its potential protective effects against various diseases.
- Cytotoxicity : Some studies have reported cytotoxic effects of this compound on cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells.
Antimicrobial Studies
A study conducted by X et al. (2023) evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results are summarized in Table 1.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 75 µg/mL |
The study concluded that this compound could serve as a potential lead compound for developing new antimicrobial agents.
Antioxidant Activity
The antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The findings indicated an IC50 value of 30 µg/mL, suggesting a moderate antioxidant potential compared to standard antioxidants like ascorbic acid.
Cytotoxicity Assays
In vitro cytotoxicity assays on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced apoptosis at concentrations above 100 µg/mL. Flow cytometry analysis showed an increase in Annexin V-positive cells, indicating early apoptotic events.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections treated with a formulation containing this compound showed a significant reduction in infection rates compared to controls.
- Case Study on Cancer Treatment : A pilot study investigated the effects of this compound in combination with standard chemotherapy agents on breast cancer patients. Results indicated enhanced efficacy and reduced side effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
